![molecular formula C16H15NO5 B3003003 N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1105230-94-1](/img/structure/B3003003.png)
N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
Compounds with similar structures, such as N-(3-acetylphenyl)decanamide and N-(3-acetylphenyl)maleanilic acid, are part of a collection of rare and unique chemicals . They are typically used by early discovery researchers .
Synthesis Analysis
In a study on the synthesis of chalcone derivatives, a compound was prepared by refluxing 2-(2,4-dichlorophenoxy) acetyl chloride and 3-aminoacetophenone . Another method involves the oxidation of isonitriles to isocyanates, catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, N-(3-acetylphenyl)-Nα-[3-(4-chlorophenyl)-3-(4-ethoxyphenyl)propanoyl]tyrosinamide has a molecular formula of C34H33ClN2O5 .Chemical Reactions Analysis
Isocyanates, which contain the functional group R−N=C=O, are reactive towards a variety of nucleophiles, including alcohols and amines . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, 3-Acetylphenyl isocyanate is a liquid at room temperature .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antibacterial activities against various bacterial strains such as E. coli, P. aeruginosa, and S. aureus. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method, and the compounds exhibited significant antibacterial activity .
Biocatalysis
In a study exploring the applications of ionic liquids in whole-cell biocatalysis, a related compound (3-acetylphenyl-N-ethyl-N-methylcarbamate) was reduced to the corresponding secondary alcohol by whole cells of Lactobacillus reuteri. The process achieved a 90% yield and up to 98% enantiomeric excess (ee) purity .
Drug Design and ADMET Profiling
The compound has been used in drug design, synthesis, docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling in silico to indicate an acceptable range of drug-likeness. This involves the condensation of related compounds where the carbonyl group is replaced by an imine group .
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial activity againstEscherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . These bacteria are common targets for many antimicrobial compounds.
Mode of Action
nucleophilic attack . In this process, a molecule with a lone pair of electrons (the nucleophile) forms a bond with an atom that has a partial positive charge (the electrophile). This can result in the formation of new compounds, such as oximes .
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential bacterial proteins, leading to inhibition of bacterial growth .
Result of Action
Similar compounds have shown significant antibacterial activity, suggesting that they may inhibit bacterial growth or kill bacteria outright .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-21-15-9-22-14(8-13(15)19)16(20)17-12-6-4-5-11(7-12)10(2)18/h4-9H,3H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBEHBFUBIBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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